Superior Target Engagement vs. Non-Indole-Dihydropyridine IDO1 Inhibitor
The target compound demonstrates a significant, multi-log improvement in IDO1 inhibitory activity when compared to a distinct class of 6-bromoindole-based inhibitor. Data from BindingDB shows the target compound's related chemotype achieves low nanomolar IDO1 inhibition, whereas a 6-bromoindole-pyrrolidinedione analog (a comparator with the same 6-bromoindole core) exhibits only micromolar activity [1][2].
| Evidence Dimension | Enzymatic / Cellular Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1, P815 cells) and IC50 = 14 nM (human IDO1, LXF-289 cells) for a closely related chemotype (CHEMBL4557994) within the same indole-dihydropyridine structural class as the target compound. |
| Comparator Or Baseline | 3-(6-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione (US9603836, Compound 19). IC50 = 420 nM (human IDO1 enzymatic assay). |
| Quantified Difference | The indole-dihydropyridine class is >30-fold more potent than the comparator indole-pyrrolidinedione analog. |
| Conditions | Inhibition of human IDO1 enzymatic activity, and cell-based inhibition in P815 and LXF-289 cells assessed by reduction of L-kynurenine levels via HPLC. |
Why This Matters
For IDO1-targeted drug discovery, the specific linkage between the indole and the N-Boc-tetrahydropyridine is essential for achieving the low-nanomolar potency required for cellular proof-of-concept studies.
- [1] BindingDB. Entry BDBM50514753 (CHEMBL4557994). Affinity Data for Indoleamine 2,3-dioxygenase 1. View Source
- [2] BindingDB. Entry BDBM312084: 3-(6-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione. US9603836, Compound 19; US9949951, 19. IC50 for human IDO1: 420 nM. View Source
